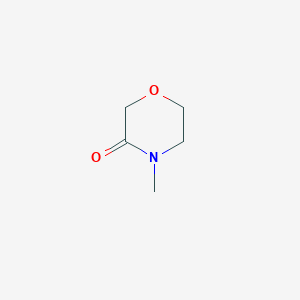

4-Methylmorpholin-3-one

CAS No.: 20721-78-2

Cat. No.: VC3738749

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20721-78-2 |

|---|---|

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | 4-methylmorpholin-3-one |

| Standard InChI | InChI=1S/C5H9NO2/c1-6-2-3-8-4-5(6)7/h2-4H2,1H3 |

| Standard InChI Key | FGQBGDBLZZPFCM-UHFFFAOYSA-N |

| SMILES | CN1CCOCC1=O |

| Canonical SMILES | CN1CCOCC1=O |

Introduction

Chemical Identity and Structural Characteristics

4-Methylmorpholin-3-one belongs to the morpholinone class, distinguished by its oxazinone backbone. The IUPAC name, 4-methylmorpholin-3-one, reflects the methyl substituent’s position on the nitrogen atom and the ketone group at C3. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 20721-78-2 | |

| Molecular Formula | C₅H₉NO₂ | |

| Molecular Weight | 115.13 g/mol | |

| SMILES Notation | O=C1N(C)CCOC1 | |

| InChI Key | FGQBGDBLZZPFCM-UHFFFAOYSA-N |

The compound’s planar ring system and electron-withdrawing carbonyl group create a polarized structure, facilitating interactions with electrophiles and nucleophiles. X-ray crystallography confirms the chair conformation of the morpholine ring, with the methyl group adopting an equatorial orientation to minimize steric strain .

Physical and Chemical Properties

4-Methylmorpholin-3-one exhibits physicochemical properties critical for industrial handling and reactivity:

The compound’s water solubility arises from hydrogen bonding between the carbonyl oxygen and water molecules, while its miscibility with organic solvents like dichloromethane and ethyl acetate enables use in multiphasic reactions . Thermal stability up to 200°C allows for high-temperature syntheses without significant degradation .

Synthesis and Industrial Production

Industrial synthesis of 4-methylmorpholin-3-one typically follows two routes:

Cyclization of N-Methylamino Alcohols

A precursor such as N-methyldiethanolamine undergoes acid-catalyzed cyclodehydration. For example, Wenkert et al. (1988) achieved a 39% yield using concentrated sulfuric acid at 120°C . The reaction mechanism involves protonation of the hydroxyl group, followed by intramolecular nucleophilic attack and water elimination.

Oxidation of 4-Methylmorpholine

Catalytic oxidation with potassium permanganate or ruthenium-based catalysts converts 4-methylmorpholine to the corresponding ketone. Pfizer Inc.’s patent (2003) reports a 70% yield using RuO₂ in acetone at 50°C . This method minimizes overoxidation byproducts through precise stoichiometric control.

Commercial batches (e.g., 25 kg drums) are purified via fractional distillation or recrystallization from ethyl acetate/hexane mixtures, achieving >95% purity . Scalability remains a challenge due to exothermic side reactions, necessitating jacketed reactors with rigorous temperature monitoring.

Applications in Pharmaceutical and Agrochemical Industries

Drug Intermediate Synthesis

4-Methylmorpholin-3-one serves as a precursor to β-lactam antibiotics and kinase inhibitors. Its carbonyl group undergoes Schiff base formation with primary amines, enabling ring-expansion reactions. For instance, Boivin et al. (1990) utilized it to synthesize tetrahydroisoquinoline analogs with antitumor activity .

Agrochemical Formulations

In agrochemistry, the compound derivatizes into neonicotinoid-like insecticides. Reaction with chloronicotinyl chloride yields analogs exhibiting systemic activity against aphids and whiteflies . Recent patents highlight its role in fungicidal carbamates, where the morpholinone ring enhances leaf adhesion and rainfastness .

Specialty Polymers

Copolymerization with ε-caprolactone produces biodegradable polyesters for drug delivery systems. The rigid morpholinone ring improves tensile strength by 40% compared to pure polycaprolactone, as demonstrated in rheological studies .

| Hazard | Precautionary Measure | Source |

|---|---|---|

| Skin Irritation | Nitrile gloves, face shields | |

| Respiratory Sensitivity | Fume hoods, PPE | |

| Environmental Toxicity (LC50) | 12 mg/L (Daphnia magna) |

The compound falls under HS code 2934999090 (“other heterocyclic compounds”) with a 6.5% MFN tariff . Safety data sheets (SDS) mandate storage in amber glass containers at 15–25°C, away from strong oxidizers .

Derivatives and Structural Analogs

Functionalization at the 2-position yields derivatives like 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one (CAS 1456821-63-8), a crosslinking agent for epoxy resins . This derivative’s two hydroxyl groups undergo esterification with dicarboxylic acids, creating polymers with glass transition temperatures exceeding 180°C .

Recent Advancements and Future Directions

Recent studies focus on enzymatic resolutions to produce enantiopure 4-methylmorpholin-3-one for chiral drug synthesis. Lipase-catalyzed transesterification achieves 90% enantiomeric excess, addressing previous racemization issues . Additionally, computational models predict novel bioactivities against SARS-CoV-2 proteases, though in vitro validation remains pending .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume